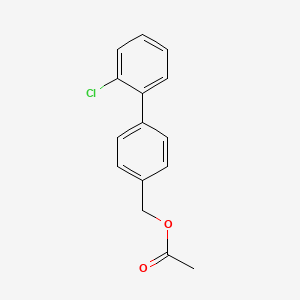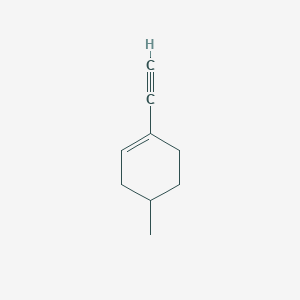
1-Ethynyl-4-methylcyclohex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethynyl-4-methylcyclohex-1-ene is an organic compound with the molecular formula C9H12 It is a derivative of cyclohexene, featuring an ethynyl group (C≡CH) and a methyl group (CH3) attached to the cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-methylcyclohex-1-ene can be synthesized through several methods. One common approach involves the alkylation of 4-methylcyclohex-1-ene with an ethynylating agent. The reaction typically requires a strong base, such as sodium amide (NaNH2), to deprotonate the ethynyl group, facilitating its nucleophilic attack on the cyclohexene derivative.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 4-methylcyclohex-1-yne, followed by selective dehydrogenation to introduce the ethynyl group. This process requires precise control of reaction conditions, including temperature, pressure, and catalyst selection, to achieve high yields and purity.
化学反応の分析
Types of Reactions: 1-Ethynyl-4-methylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the ethynyl group using palladium on carbon (Pd/C) can yield 1-ethyl-4-methylcyclohex-1-ene.
Substitution: Halogenation reactions with bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the cyclohexene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Bromine (Br2) or chlorine (Cl2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 1-ethyl-4-methylcyclohex-1-ene.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1-Ethynyl-4-methylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-ethynyl-4-methylcyclohex-1-ene involves its interaction with molecular targets through its ethynyl and methyl groups. The ethynyl group can participate in nucleophilic addition reactions, while the methyl group can influence the compound’s steric and electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
1-Ethynyl-4-methylcyclohex-1-ene can be compared with other similar compounds, such as:
1-Ethyl-4-methylcyclohex-1-ene: Similar structure but with an ethyl group instead of an ethynyl group.
4-Methylcyclohex-1-ene: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
1-Methylcyclohex-1-ene: Similar but lacks the ethynyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its ethynyl group, which imparts distinct reactivity and potential for diverse applications in scientific research.
特性
CAS番号 |
104258-28-8 |
|---|---|
分子式 |
C9H12 |
分子量 |
120.19 g/mol |
IUPAC名 |
1-ethynyl-4-methylcyclohexene |
InChI |
InChI=1S/C9H12/c1-3-9-6-4-8(2)5-7-9/h1,6,8H,4-5,7H2,2H3 |
InChIキー |
XHPVZRUKXJNJDD-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(=CC1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


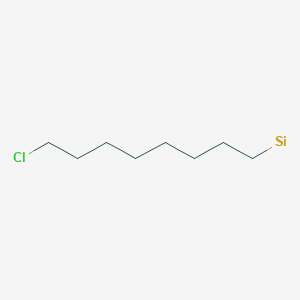

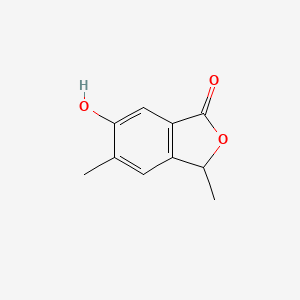
![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)

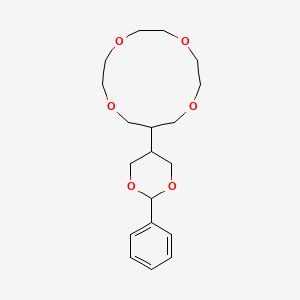
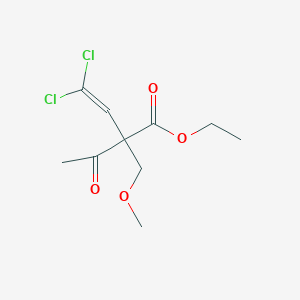
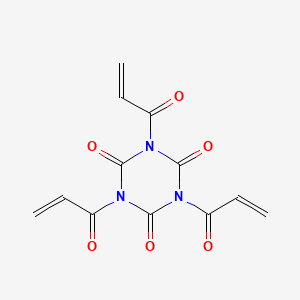

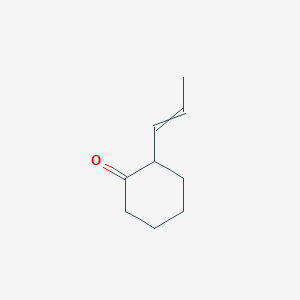
![Bis[(butoxycarbonyl)amino]acetic acid](/img/structure/B14332596.png)
![[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol](/img/structure/B14332600.png)

